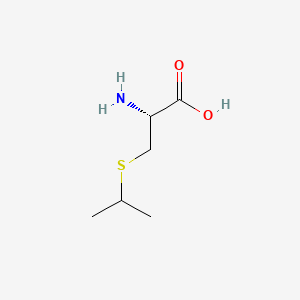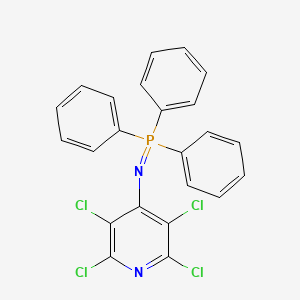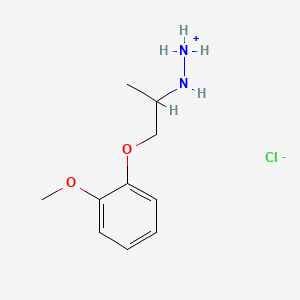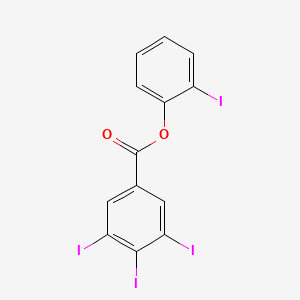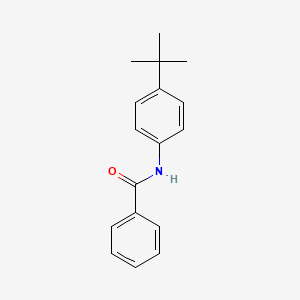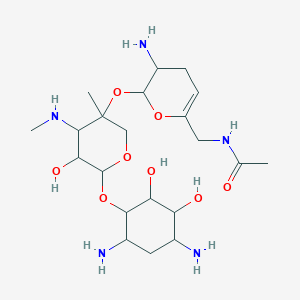
6'-N-Acetylsisomicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-N-Acetylsisomicin is a derivative of the aminoglycoside antibiotic sisomicin. Aminoglycosides are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The acetylation at the 6’ position of sisomicin enhances its stability and modifies its pharmacokinetic properties, making it a valuable compound in the field of antibiotics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-N-Acetylsisomicin typically involves the acetylation of sisomicin. One common method is the use of acetyl-CoA as the acetyl donor in the presence of the enzyme aminoglycoside acetyltransferase . This enzymatic reaction is highly specific and efficient, leading to the selective acetylation at the 6’ position.
Industrial Production Methods
Industrial production of 6’-N-Acetylsisomicin follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that produce sisomicin, followed by the enzymatic acetylation using acetyl-CoA and aminoglycoside acetyltransferase. The product is then purified through various chromatographic techniques to achieve the desired purity .
化学反应分析
Types of Reactions
6’-N-Acetylsisomicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated, oxidized, and reduced derivatives of 6’-N-Acetylsisomicin. These derivatives can have different antibacterial activities and pharmacokinetic properties .
科学研究应用
6’-N-Acetylsisomicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to aminoglycosides, particularly the role of acetyltransferases.
Medicine: It is studied for its potential use in treating bacterial infections, especially those caused by multi-drug resistant bacteria.
作用机制
6’-N-Acetylsisomicin exerts its antibacterial effects by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death. The acetylation at the 6’ position enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial acetyltransferases .
相似化合物的比较
Similar Compounds
Sisomicin: The parent compound of 6’-N-Acetylsisomicin, known for its broad-spectrum antibacterial activity.
Gentamicin: Another aminoglycoside antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Netilmicin: A derivative of sisomicin with modifications that enhance its activity against resistant bacterial strains.
Uniqueness
6’-N-Acetylsisomicin is unique due to its specific acetylation at the 6’ position, which enhances its stability and modifies its pharmacokinetic properties. This modification makes it less susceptible to bacterial resistance mechanisms compared to its parent compound, sisomicin .
属性
CAS 编号 |
53759-83-4 |
|---|---|
分子式 |
C21H39N5O8 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
N-[[3-amino-2-[6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-hydroxy-3-methyl-4-(methylamino)oxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-yl]methyl]acetamide |
InChI |
InChI=1S/C21H39N5O8/c1-9(27)26-7-10-4-5-11(22)19(32-10)34-21(2)8-31-20(16(30)18(21)25-3)33-17-13(24)6-12(23)14(28)15(17)29/h4,11-20,25,28-30H,5-8,22-24H2,1-3H3,(H,26,27) |
InChI 键 |
MPHWRXDRITYEGT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=CCC(C(O1)OC2(COC(C(C2NC)O)OC3C(CC(C(C3O)O)N)N)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


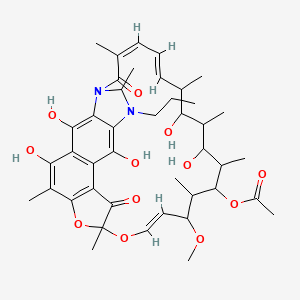
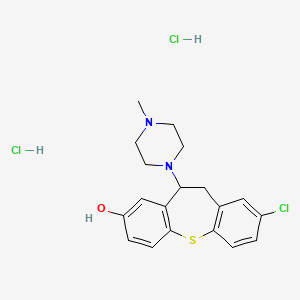
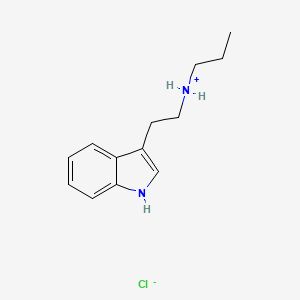
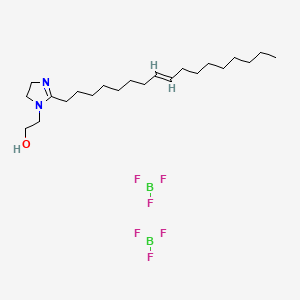
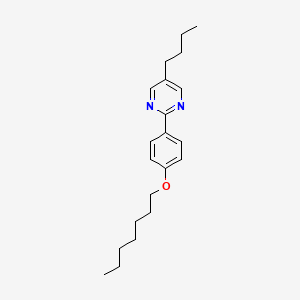
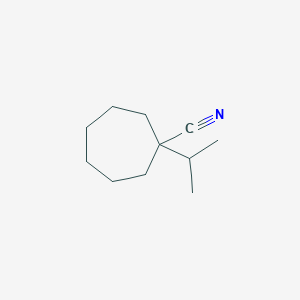
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
